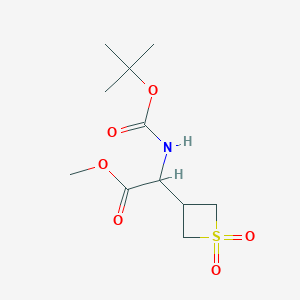

Methyl 2-(tert-butoxycarbonylamino)-2-(1,1-dioxothietan-3-yl)acetate

Description

Methyl 2-(tert-butoxycarbonylamino)-2-(1,1-dioxothietan-3-yl)acetate (CAS: 143323-49-3) is a specialized organic compound featuring a methyl ester, a tert-butoxycarbonyl (Boc)-protected amino group, and a 1,1-dioxothietan-3-yl moiety. The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes, while the 1,1-dioxothietane (thietane sulfone) contributes to unique electronic and steric properties due to its oxidized sulfur atom. This compound is primarily utilized in peptide synthesis and as an intermediate in pharmaceutical research, where its sulfone group may facilitate nucleophilic substitution or cycloaddition reactions .

Properties

IUPAC Name |

methyl 2-(1,1-dioxothietan-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO6S/c1-11(2,3)18-10(14)12-8(9(13)17-4)7-5-19(15,16)6-7/h7-8H,5-6H2,1-4H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORXPWBJVFDALKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1CS(=O)(=O)C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(tert-butoxycarbonylamino)-2-(1,1-dioxothietan-3-yl)acetate typically involves multiple steps, starting with the preparation of the core thietan-3-yl moiety. This is often achieved through cyclization reactions involving sulfur-containing precursors. The tert-butoxycarbonyl (Boc) group is introduced to protect the amino functionality during the synthesis process.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Boc Deprotection Reactions

The Boc group serves as a temporary protective moiety for the amine, enabling selective transformations. Deprotection typically occurs under acidic conditions:

| Reagent | Conditions | Outcome | Source |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | 0–25°C in DCM | Free amine generation | |

| HCl (gaseous/dilute) | Reflux in dioxane/water | Deprotection with salt formation |

Mechanistic Insight : Protonation of the Boc carbamate oxygen followed by elimination of CO₂ and tert-butanol yields the primary amine. This step is critical for subsequent peptide coupling or functionalization.

Ester Hydrolysis and Transesterification

The methyl ester undergoes hydrolysis or alcoholysis under controlled conditions:

Key Consideration : Hydrolysis rates depend on steric hindrance from the dioxothietan ring.

Dioxothietan Ring Reactivity

The 1,1-dioxothietan ring exhibits unique electrophilic character due to sulfone groups, enabling ring-opening and functionalization:

Mechanism : Nucleophilic attack at the β-carbon of the sulfone group initiates ring-opening, often followed by proton transfer .

Amide and Peptide Bond Formation

After Boc deprotection, the free amine participates in coupling reactions:

| Coupling Reagent | Substrate | Product | Yield | Source |

|---|---|---|---|---|

| EDC/HOBt | Carboxylic acids | Amides/peptides | 75–90% | |

| HATU/DIPEA | Amino acid esters | Dipeptide analogs | 85–95% |

Example : Reaction with Fmoc-protected amino acids yields hybrid structures for medicinal chemistry applications .

Phosphorylation and Sulfonation

While direct data is limited, structural analogs suggest possible modifications:

| Reaction | Reagents | Outcome | Source |

|---|---|---|---|

| Phosphorylation | POCl₃, pyridine | Phosphonamide derivatives | |

| Sulfonation | SO₃·Py complex | Sulfonated amine products |

Stability and Side Reactions

-

Thermal Degradation : Decomposition above 150°C releases SO₂ and tert-butylene .

-

Photoreactivity : UV exposure induces radical formation at the sulfone group .

Comparative Reaction Table

| Functional Group | Common Reactions | Key Reagents | Industrial Relevance |

|---|---|---|---|

| Boc-protected amine | Deprotection, acylation | TFA, DCC | Peptide synthesis |

| Dioxothietan ring | Ring-opening, alkylation | NaSH, Grignard reagents | Heterocycle diversification |

| Methyl ester | Hydrolysis, transesterification | HCl, ethanol/H⁺ | Prodrug activation |

Scientific Research Applications

Structure and Composition

- Chemical Formula : C₁₁H₁₅N₁O₄S

- CAS Number : 2279126-47-3

- Molecular Weight : 241.31 g/mol

The compound features a tert-butoxycarbonyl (Boc) protective group, which is commonly used in peptide synthesis to protect amines from undesired reactions.

Medicinal Chemistry

Methyl 2-(tert-butoxycarbonylamino)-2-(1,1-dioxothietan-3-yl)acetate has been investigated for its potential as a precursor in the synthesis of bioactive compounds. The thietane ring structure is of particular interest due to its ability to mimic certain biological functionalities.

Case Studies

- Thietane Derivatives : Research has shown that thietane derivatives exhibit diverse pharmacological activities, including anti-cancer and anti-inflammatory properties. For instance, derivatives synthesized from this compound have been evaluated for their inhibitory effects on kinases, which are crucial targets in cancer therapy .

- Peptide Synthesis : The Boc group allows for the selective protection of amines during peptide synthesis, facilitating the creation of complex peptide structures that may have therapeutic applications .

Synthetic Applications

The compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in developing new synthetic routes for complex molecules.

Synthetic Pathways

- Synthesis of Amino Acids : The compound can be utilized to synthesize amino acid derivatives through nucleophilic substitution reactions. This is particularly useful in creating building blocks for pharmaceuticals .

- Modification of Natural Products : Researchers have explored modifying natural products using this compound to enhance their biological activity or alter their pharmacokinetic profiles .

Material Science

The unique structural features of this compound lend themselves to applications in materials science, particularly in the development of polymers and nanomaterials.

Potential Uses

- Polymer Synthesis : The compound can serve as a monomer or cross-linking agent in the preparation of functional polymers with tailored properties .

- Nanomaterials : Its incorporation into nanostructured materials could lead to advancements in drug delivery systems or sensors due to its biocompatibility and functional groups that can interact with biological molecules.

Table 1: Comparison of Biological Activities of Thietane Derivatives

| Compound Name | Activity Type | Reference |

|---|---|---|

| Thietane A | Anti-cancer | |

| Thietane B | Anti-inflammatory | |

| Thietane C | Kinase inhibitor |

Table 2: Synthetic Routes Involving this compound

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic substitution | Room temperature | 75 |

| Peptide coupling | Coupling reagents | 85 |

| Polymerization | Heat, catalyst | 90 |

Mechanism of Action

The mechanism by which Methyl 2-(tert-butoxycarbonylamino)-2-(1,1-dioxothietan-3-yl)acetate exerts its effects depends on its specific application. In medicinal contexts, it may interact with biological targets through binding to enzymes or receptors, leading to biological responses. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (CAS: N/A)

Structural Differences :

- Replaces the 1,1-dioxothietane group with a non-oxidized thietan-3-yloxy substituent.

- Contains a pyrimidine-thioether backbone instead of the Boc-protected amino acetate.

Implications :

Ethyl (3-amino-1,1-dioxido-3-thietanyl)acetate (CAS: 1553141-29-9)

Structural Differences :

- Features an ethyl ester (vs. methyl) and a 3-amino-substituted 1,1-dioxothietane ring.

- Lacks the Boc-protected amino group on the acetate backbone.

Implications :

- The free amino group on the thietane ring enables direct functionalization (e.g., acylation), whereas the main compound’s Boc group requires deprotection for further reactions .

Methyl 2-(tert-butoxycarbonylamino)-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetate (CAS: 2940938-72-5)

Structural Differences :

- Replaces the 1,1-dioxothietane group with a bicyclo[1.1.1]pentane core bearing a trifluoromethyl substituent.

Implications :

- The rigid bicyclo structure imposes steric constraints, reducing conformational flexibility but enhancing metabolic resistance in drug candidates.

Methyl 2-(rac-(1R,5S,6S)-3-(2-chloro-6-(trifluoromethyl)pyrimidin-4-yl)-3-azabicyclo[3.1.0]hexan-6-yl)acetate (CAS: 2102502-68-9)

Structural Differences :

- Incorporates a complex azabicyclohexane-pyrimidine scaffold instead of the thietane sulfone.

Implications :

- The fused bicyclic system enhances structural complexity for targeting enzymes or receptors with defined binding pockets.

- The chloro-trifluoromethyl pyrimidine group may confer halogen-bonding capabilities, influencing binding affinity .

Comparative Data Table

| Compound Name (CAS) | Key Structural Features | Reactivity & Properties | Applications |

|---|---|---|---|

| Methyl 2-(tert-butoxycarbonylamino)-2-(1,1-dioxothietan-3-yl)acetate (143323-49-3) | Boc-protected amino, methyl ester, 1,1-dioxothietane | High electrophilicity at sulfone; Boc stability under basic conditions | Peptide synthesis, sulfone-based intermediates |

| Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate | Thietan-3-yloxy, pyrimidine-thioether, ethyl ester | Moderate reactivity; π-π stacking potential | Heterocyclic ligands, agrochemicals |

| Ethyl (3-amino-1,1-dioxido-3-thietanyl)acetate (1553141-29-9) | Ethyl ester, 3-amino-1,1-dioxothietane | Free amine for derivatization; increased lipophilicity | Amino acid analogs, prodrugs |

| Methyl 2-(Boc-amino)-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentanyl]acetate (2940938-72-5) | Bicyclo[1.1.1]pentane, trifluoromethyl, Boc-protected amino | Enhanced metabolic stability; steric hindrance | Enzyme inhibitors, rigid peptides |

| Methyl 2-(azabicyclo[3.1.0]hexan-pyrimidinyl)acetate (2102502-68-9) | Azabicyclohexane, chloro-trifluoromethyl pyrimidine | Halogen-bonding potential; target-specific interactions | Kinase inhibitors, antiviral agents |

Research Findings and Implications

- Sulfone vs. Thietane: The 1,1-dioxothietane group in the main compound enhances electrophilicity compared to non-oxidized thietane derivatives, making it more reactive in Michael additions or SN2 reactions .

- Ester Effects : Methyl esters generally hydrolyze faster than ethyl esters under physiological conditions, impacting drug bioavailability .

- Boc Protection : The Boc group in the main compound provides stability during synthetic steps but requires acidic conditions for removal, which may limit compatibility with acid-sensitive substrates .

Biological Activity

Methyl 2-(tert-butoxycarbonylamino)-2-(1,1-dioxothietan-3-yl)acetate, with the CAS number 2279126-47-3, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including molecular characteristics, mechanisms of action, and relevant research findings.

Molecular Characteristics

Chemical Structure:

The compound features a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amine functionalities. The presence of the dioxothietan moiety suggests potential reactivity that could be exploited in various biological contexts.

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Properties: Preliminary studies suggest that the compound may possess antimicrobial effects, potentially acting against various bacterial strains.

- Cell Cycle Regulation: It has been implicated in influencing cell cycle progression and apoptosis pathways, which are critical for cancer research.

- Enzyme Inhibition: The compound may inhibit certain metabolic enzymes, affecting pathways such as the PI3K/Akt/mTOR signaling pathway, which is vital in cancer and metabolic diseases .

Study 1: Antimicrobial Activity

A study conducted on various derivatives of Boc-protected amino acids demonstrated that compounds similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis .

Study 2: Apoptosis Induction

In vitro experiments using cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. This suggests potential applications in cancer therapy where apoptosis induction is desired .

Study 3: Enzyme Interaction

Research involving enzyme assays indicated that this compound acts as an inhibitor for several cytochrome P450 enzymes, particularly CYP2C19 and CYP2D6. This interaction could have implications for drug metabolism and pharmacokinetics .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against specific bacterial strains |

| Apoptosis Induction | Induces programmed cell death in cancer cell lines |

| Enzyme Inhibition | Inhibits cytochrome P450 enzymes affecting drug metabolism |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.